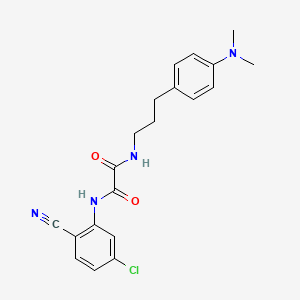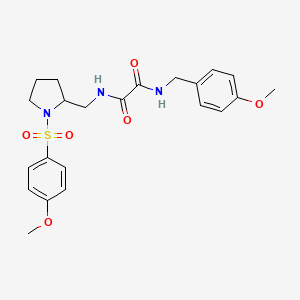![molecular formula C9H9N5O2S2 B2707648 5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-80-5](/img/structure/B2707648.png)
5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiadiazole ring, possibly through a reaction involving an ethylamine and a suitable sulfur and nitrogen-containing compound. The pyrimidine dione group could potentially be formed through a condensation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The electron-donating properties of the amine group and the electron-withdrawing properties of the pyrimidine dione group would likely have a significant impact on the compound’s chemical behavior .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Compounds related to 5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione serve as precursors for the synthesis of novel heterocyclic compounds. These compounds have shown potential as anti-inflammatory and analgesic agents, highlighting their significance in medicinal chemistry. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has demonstrated analgesic and anti-inflammatory activities, with some compounds exhibiting high inhibitory activity on COX-2 selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
Another application area is in the development of antimicrobial agents. The synthesis of structurally diverse small and simple 5-aminomethylene derivatives of 2,4-thiazolidinedione, using a range of heterocyclic models derived from drug-like molecules, has led to compounds with antibacterial and antifungal activities. This underlines the compound's role in addressing microbial resistance, a growing concern in global health (Mohanty, Reddy, Ramadevi, & Karmakar, 2015).
Corrosion Inhibition
In the field of materials science, derivatives of this compound class have been explored as corrosion inhibitors for mild steel in acidic solutions. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, reducing corrosion rates and offering protection against acid-mediated degradation. This application is crucial for extending the lifespan of metal components in industrial systems (Yadav, Behera, Kumar, & Yadav, 2015).
Antioxidant and Antimicrobial Properties
The exploration of fused heterocyclic compounds, like the synthesis of coumarin pyrazole pyrimidine triones and thioxopyrimidinediones, has unveiled their potential as agents with antioxidant and antimicrobial properties. These compounds' activities against various microorganisms suggest their applicability in developing new therapeutic agents (Vijaya Laxmi, Suresh Kuarm, & Rajitha, 2012).
Electrochemical Studies
The compound's derivatives have been utilized in electrochemical studies, demonstrating their utility in sensing and detection applications. For example, heterocyclic azo dyes derived from related chemical structures have been applied in the sensitive determination of pharmaceutical compounds, showcasing their potential in analytical chemistry and sensor technology (Harisha et al., 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
5-[(E)-(5-ethyl-1,3,4-thiadiazol-2-yl)iminomethyl]-6-hydroxy-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S2/c1-2-5-13-14-9(18-5)10-3-4-6(15)11-8(17)12-7(4)16/h3H,2H2,1H3,(H3,11,12,15,16,17)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFPWEVEXIOVSL-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N=CC2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=NN=C(S1)/N=C/C2=C(NC(=S)NC2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2707565.png)
![N-(2-chlorophenyl)-2-((3,7-dimethyl-4-oxo-3,4-dihydropyrimido[4,5-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2707567.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide](/img/structure/B2707568.png)
![(2E)-3-(dimethylamino)-1-{naphtho[2,1-b]furan-2-yl}prop-2-en-1-one](/img/structure/B2707572.png)
![methyl 1-(3,4-dimethoxyphenethyl)-3-[(Z)-(dimethylamino)methylidene]-5-methyl-2-oxo-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B2707573.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzamide](/img/structure/B2707575.png)
![2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2707578.png)



![2,6-difluoro-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B2707584.png)

![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B2707586.png)
